molecular formula C9H14O8 B10759240 4,6pyDGalbeta R isomer

4,6pyDGalbeta R isomer

Cat. No.: B10759240
M. Wt: 250.20 g/mol
InChI Key: QVVFNJUJKXWFAU-CECBSOHTSA-N
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Description

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose: is a derivative of glucose, a simple sugar that is an essential energy source in living organisms. This compound is characterized by the presence of a carboxyethylidene group attached to the 4th and 6th carbon atoms of the glucose molecule.

Properties

Molecular Formula

C9H14O8

Molecular Weight

250.20 g/mol

IUPAC Name

(2R,4aR,6R,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid

InChI

InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9-/m1/s1

InChI Key

QVVFNJUJKXWFAU-CECBSOHTSA-N

Isomeric SMILES

C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose typically involves the acetalation of glucose with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the acetal linkage between the glucose and pyruvic acid. The process can be summarized as follows:

    Starting Material: Beta-D-Glucose

    Reagent: Pyruvic acid

    Catalyst: Acid (e.g., hydrochloric acid)

    Reaction Conditions: The reaction mixture is heated to promote the formation of the acetal linkage.

Industrial Production Methods: Industrial production of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Isomer-Specific Reaction Mechanisms

Isomers exhibit distinct reactivities due to differences in molecular geometry or electronic environments. For example:

  • Stereoisomerism : The branching ratio (η) in the C⁺ + H₂O → HCO⁺/HOC⁺ + H reaction depends on isomerization pathways. Experimental studies show η = 2.1(4) after accounting for radiative cooling effects, where 87.8% of HOC⁺ isomerizes to HCO⁺ due to internal energy exceeding the isomerization barrier .

  • Constitutional isomers : The propargyl radical (C₃H₃) self-reaction produces eight C₆H₆ isomers, including benzene, with branching ratios determined via threshold-photoelectron spectroscopy .

Reactivity of Isomers

Isomer Type Reactivity Example Key Factors
Stereoisomers trans- vs. cis-isoquinolinones Solvent polarity, reaction time, and catalysts
Constitutional Butyl radical isomers (n-butyl, iso-butyl) Pressure, temperature, and adduct stabilization
Enantiomers HOAt isomers in peptide coupling Selectivity and reaction rates under catalytic conditions

Analytical Challenges

Isomer identification often relies on advanced techniques:

  • Threshold-photoelectron spectroscopy (TPES) : Used to distinguish C₆H₆ isomers (e.g., benzene, fulvene) in the propargyl radical reaction .

  • NMR and mass spectrometry : For example, anti- and syn-tbu-PyDPI isomers were separated chromatographically based on polarity differences .

Theoretical Insights

Quantum chemical calculations (e.g., UCCSD(T)-F12a) and quasiclassical trajectory (QCT) methods predict isomerization barriers and branching ratios. For C⁺ + H₂O, radiative cooling reduces the branching ratio from 2.3 (theory) to 2.1 (experiment) .

Scientific Research Applications

4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways Involved: It participates in metabolic pathways related to glucose utilization and energy production.

Comparison with Similar Compounds

  • 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose
  • 4,6-O-(1-Carboxyethylidene)-Beta-D-Galactose

Comparison:

Q & A

Q. Basic Research Focus :

  • Key Issue : Ensuring stereochemical fidelity during synthesis.
  • Methodological Answer : Use reaction conditions (e.g., temperature, solvent polarity) that stabilize the R isomer. For example, low-temperature synthesis (<0°C) in aprotic solvents (e.g., DMF) can reduce kinetic isomerization. Monitor reaction progress with chiral HPLC or GC-FTIR to detect unintended interconversion .

Q. Advanced Research Focus :

  • Key Issue : Quantifying dynamic interconversion under varying conditions.
  • Methodological Answer : Employ variable-temperature NMR or gas chromatography with multivariate curve resolution (MCR) to track isomer ratios over time. Statistical tools like ANOVA can validate the significance of observed changes in isomer stability under thermal stress .

What analytical techniques are most reliable for distinguishing 4,6pyDGalbeta R isomer from its stereoisomers?

Q. Basic Research Focus :

  • Key Issue : Initial identification and purity assessment.
  • Methodological Answer : Combine chiral column chromatography (e.g., Chiralpak IA) with polarimetry to confirm optical activity. Validate results using ¹H/¹³C NMR, focusing on diastereotopic proton splitting patterns .

Q. Advanced Research Focus :

  • Key Issue : Resolving overlapping spectral signals in complex mixtures.
  • Methodological Answer : Apply 2D NMR (e.g., COSY, NOESY) to assign stereochemistry. For trace isomer detection, use mass spectrometry coupled with ion mobility (IMS-MS) to separate isobaric species .

How should researchers address contradictions in bioactivity data between batches of 4,6pyDGalbeta R isomer?

Q. Basic Research Focus :

  • Key Issue : Identifying batch-specific impurities.
  • Methodological Answer : Perform rigorous QC:
    • Quantify peptide content, residual solvents, and salt content via HPLC-MS and Karl Fischer titration.
    • Compare impurity profiles using LC-MS/MS .

Q. Advanced Research Focus :

  • Key Issue : Determining if bioactivity variations stem from isomer degradation or experimental design.
  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) to assess isomer degradation kinetics. Use linear regression to correlate impurity levels (e.g., oxidation byproducts) with bioassay outcomes .

What statistical approaches are recommended for analyzing isomer-specific data variability in biological assays?

Q. Basic Research Focus :

  • Key Issue : Handling technical vs. biological replicates.
  • Methodological Answer : Apply Student’s t-test or Mann-Whitney U test for normally/non-normally distributed data. Report confidence intervals (95%) for IC₅₀ values .

Q. Advanced Research Focus :

  • Key Issue : Modeling dose-response relationships with isomer mixtures.
  • Methodological Answer : Use multivariate analysis (e.g., PCA) to deconvolute contributions of individual isomers. Bayesian hierarchical models can account for batch-to-batch variability .

How can researchers design studies to validate the isomer’s mechanism of action while controlling for stereochemical confounding factors?

Q. Basic Research Focus :

  • Key Issue : Ensuring isomer purity in in vitro assays.
  • Methodological Answer : Pre-treat samples with chiral scavengers (e.g., cyclodextrins) to sequester trace isomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. Advanced Research Focus :

  • Key Issue : Differentiating target-specific effects from off-target isomer interactions.
  • Methodological Answer : Use CRISPR-edited cell lines lacking the target receptor to isolate stereospecific effects. Pair with molecular docking simulations to predict isomer-receptor binding affinities .

What strategies mitigate publication bias when reporting negative or inconclusive results for 4,6pyDGalbeta R isomer?

Q. Basic Research Focus :

  • Key Issue : Transparent reporting of methodological limitations.
  • Methodological Answer : Adhere to ICMJE guidelines: disclose solvent purity, instrument calibration ranges, and isomer stability during storage .

Q. Advanced Research Focus :

  • Key Issue : Addressing irreproducibility in isomer bioactivity studies.
  • Methodological Answer : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in open-access repositories. Use meta-analysis frameworks to reconcile conflicting findings across studies .

How should researchers formulate hypotheses about the isomer’s metabolic fate in vivo?

Q. Basic Research Focus :

  • Key Issue : Tracking isomer stability in biological matrices.
  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C-4,6pyDGalbeta R) for LC-MS/MS quantification in plasma/tissue. Compare pharmacokinetic profiles with its S isomer .

Q. Advanced Research Focus :

  • Key Issue : Elucidating enzyme-mediated isomer interconversion in vivo.
  • Methodological Answer : Conduct enzyme inhibition assays (e.g., with epimerase inhibitors) and analyze metabolite ratios via chiral GC-MS. Molecular dynamics simulations can predict enzyme-isomer interactions .

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